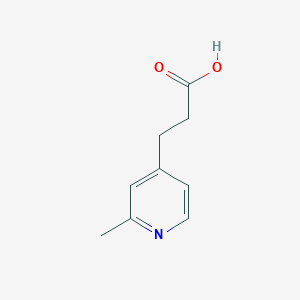
2,3-Diaminopyridine-4-carboxylic acid
説明
2,3-Diaminopyridine-4-carboxylic acid, also known as 2,3-diaminoisonicotinic acid, is a compound with the molecular weight of 153.14 . The compound is in powder form .
Synthesis Analysis
The synthesis of derivatives of 2,3-diaminopyridine is usually done in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . The nitro group is then reduced to produce the required derivative of 2,3-diaminopyridine . The reducing agent used is often hydrogen in the presence of palladium on carbon .Molecular Structure Analysis
The InChI code for this compound is1S/C6H7N3O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11) . The InChI key is QTYLIRSPCVNTOI-UHFFFAOYSA-N . Chemical Reactions Analysis
2,3-Diaminopyridines are widely used for the production of imidazopyridines containing sulfur, nitrogen, or oxygen functional groups at position 2 . Carbon disulfide in reaction with 2,3-diaminopyridines with boiling in ethanol is used for the introduction of sulfur at position 2 of imidazo .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It is stored at a temperature of -10 degrees Celsius .科学的研究の応用
Synthesis and Structural Studies
2,3-Diaminopyridine-4-carboxylic acid has been utilized in the synthesis of various complex molecules, showcasing its versatility in organic chemistry. For instance, it has been involved in the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, leading to the formation of different compounds through reaction mechanisms that were elucidated using both experimental and theoretical studies (Yıldırım, Kandemirli, & Demir, 2005). Similarly, its reactivity with various carboxylic acids has been explored, demonstrating its role in forming crystalline salts that exhibit extensive hydrogen bonding and supramolecular structures (Gao et al., 2015).
Crystallography and Supramolecular Chemistry
The compound has been a subject of interest in crystallography and supramolecular chemistry. For example, its ability to form salts with various anions, such as 4-nitrobenzoate and 3-aminobenzoate, has been studied, revealing insights into hydrogen bonding and crystal packing phenomena (Balasubramani & Fun, 2009). These studies contribute to a deeper understanding of molecular interactions and the design of molecular assemblies.
Chemical Reactions and Mechanisms
The chemical reactivity of this compound has been further investigated through its involvement in the synthesis of Schiff bases and other derivatives. These reactions have been characterized by spectroscopic methods, offering insights into the mechanisms and the structural aspects of the synthesized compounds (Opozda, Łasocha, & Włodarczyk-Gajda, 2003). Such studies are crucial for advancing synthetic methodologies and understanding molecular behavior.
Hydrogen Bonding and Molecular Structures
The study of this compound and its derivatives has significantly contributed to the field of hydrogen bonding and molecular structure analysis. Research on its salts and coordination polymers has shed light on the role of hydrogen bonding in stabilizing complex structures, which has implications for material science and supramolecular chemistry (Smith et al., 2005).
作用機序
Target of Action
It’s known that imidazopyridine derivatives, which can be synthesized from 2,3-diaminopyridine, have diverse biological activity . They can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Mode of Action
It’s known that imidazopyridine derivatives, which can be synthesized from 2,3-diaminopyridine, have a structural resemblance to purines and can act as gaba a receptor positive allosteric modulators .
Biochemical Pathways
Imidazopyridine derivatives, which can be synthesized from 2,3-diaminopyridine, have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Imidazopyridine derivatives, which can be synthesized from 2,3-diaminopyridine, have been found to exhibit diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .
Safety and Hazards
2,3-Diaminopyridine-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity for dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
2,3-diaminopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYLIRSPCVNTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)



